molecular formula C12H15IO2 B3255566 6-(4-Iodophenyl)hexanoic acid CAS No. 256486-41-6

6-(4-Iodophenyl)hexanoic acid

Cat. No. B3255566
CAS RN: 256486-41-6
M. Wt: 318.15
InChI Key: UTWLOJBITUCZTD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “6-(4-Iodophenyl)hexanoic acid” is C12H15IO2 . Its molecular weight is 318.15 . The InChI code for this compound is 1S/C12H15IO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) .

Scientific Research Applications

  • Radiochemical Stability and In Vivo Distribution : 6-Iodo-4-oxa-hexanoic acid, an analogue of 6-iodo-hexanoic acid, has been evaluated for its radiochemical stability and in vivo distribution in mice. This research indicates the potential use of the β-iodoethoxyl group in iodine radiolabelling, which is crucial in nuclear medicine for diagnostic imaging (Hamant et al., 1994).

  • Induced Plant Resistance : Hexanoic acid has been found to induce resistance in plants against various pathogens. This study demonstrates that hexanoic acid application in citrus results in metabolic changes, implicating the mevalonic and linolenic pathways in the plant’s defensive response. This research provides insights into the use of hexanoic acid in agriculture for enhancing plant immunity (Llorens et al., 2016).

  • DNA Sequencing and Protection of Hydroxyl Groups : 6-Amino-4-oxo-hexanoic acid, a derivative of levulinic acid, has been developed as a fluorescent probe for protection of hydroxyl groups. This compound shows potential in the field of DNA sequencing and as a detectable protecting group (Rasolonjatovo & Sarfati, 1998).

  • Modification in Organic Synthesis : 6-(Methylsulfinyl)hexanoic acid has been employed as a substitute for DMSO in Swern oxidation reactions. This research contributes to the field of organic synthesis by offering a more efficient and recyclable method for converting alcohols to aldehydes or ketones (Liu & Vederas, 1996).

  • Hexanoic Acid Production in Yeast : The construction of engineered biosynthetic pathways in yeast for hexanoic acid production is a significant advancement. This study in Kluyveromyces marxianus demonstrates the potential of yeast in producing hexanoic acid, a precursor for fine chemistry (Cheon et al., 2014).

  • Corrosion Inhibition : Schiff’s bases derived from lysine and various aldehydes, including those related to hexanoic acid, have been studied as corrosion inhibitors for mild steel. This research offers insights into the application of these compounds in protecting metals from corrosion (Gupta et al., 2016).

Mechanism of Action

“6-(4-Iodophenyl)hexanoic acid” is a PPAR agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. PPAR agonists like “6-(4-Iodophenyl)hexanoic acid” bind to PPARs, activating them, which in turn regulates gene expression .

Safety and Hazards

“6-(4-Iodophenyl)hexanoic acid” may be harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

6-(4-iodophenyl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLOJBITUCZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Iodophenyl)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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